molecular formula C23H30N2O2 B14641597 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime CAS No. 53290-01-0

17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime

Cat. No.: B14641597
CAS No.: 53290-01-0
M. Wt: 366.5 g/mol
InChI Key: SUUBVPGZEBSFBG-ILQWRCSMSA-N
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Description

17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is a synthetic compound derived from the steroidal structure of 17-beta-Hydroxyestr-4-en-3-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime typically involves the oximation of 17-beta-Hydroxyestr-4-en-3-one. The reaction is carried out by reacting 17-beta-Hydroxyestr-4-en-3-one with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime involves its interaction with specific molecular targets. The compound can bind to steroid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in gene expression and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17-beta-Hydroxyestr-4-en-3-one O-(2-pyridyl)oxime is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to other similar steroidal compounds .

Properties

CAS No.

53290-01-0

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

(3E,17S)-13-methyl-3-pyridin-2-yloxyimino-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C23H30N2O2/c1-23-12-11-18-17-8-6-16(25-27-22-4-2-3-13-24-22)14-15(17)5-7-19(18)20(23)9-10-21(23)26/h2-4,13-14,17-21,26H,5-12H2,1H3/b25-16+/t17?,18?,19?,20?,21-,23?/m0/s1

InChI Key

SUUBVPGZEBSFBG-ILQWRCSMSA-N

Isomeric SMILES

CC12CCC3C(C1CC[C@@H]2O)CCC4=C/C(=N/OC5=CC=CC=N5)/CCC34

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=NOC5=CC=CC=N5)CCC34

Origin of Product

United States

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